4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethylphenyl group, a morpholinopropyl group, and a butanoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Amination Reactions: Introduction of the amino groups through nucleophilic substitution reactions.
Condensation Reactions: Formation of the butanoic acid moiety through condensation reactions involving carboxylic acids and amines.
Functional Group Transformations: Modifications of functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((4-Ethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid include:
- 4-((4-Methylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- 4-((4-Propylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- 4-((4-Isopropylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences can be attributed to variations in the substituents on the phenyl ring and the morpholinopropyl group, affecting the compound’s reactivity and interactions.
Properties
IUPAC Name |
4-(4-ethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-2-15-4-6-16(7-5-15)21-18(23)14-17(19(24)25)20-8-3-9-22-10-12-26-13-11-22/h4-7,17,20H,2-3,8-14H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEKNZBERXZGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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